Omigapil maleate
Overview
Description
Omigapil maleate is a chemical compound that has been investigated for its potential therapeutic effects in various neurological disorders. It was initially developed by Novartis and later acquired by Santhera Pharmaceuticals for further development. This compound is known for its ability to inhibit apoptosis, or programmed cell death, which makes it a promising candidate for treating conditions such as congenital muscular dystrophy and amyotrophic lateral sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Omigapil maleate is synthesized through a series of chemical reactions starting from dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamine. The synthesis involves the formation of the maleate salt to enhance its bioavailability. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Omigapil maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Omigapil maleate has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Neurological Disorders: Investigated for its potential to treat conditions like congenital muscular dystrophy and amyotrophic lateral sclerosis by inhibiting apoptosis.
Alzheimer’s Disease: Studied for its ability to reduce tau acetylation and memory impairment in animal models.
Apoptosis Inhibition: Used as a research tool to study the mechanisms of apoptosis and develop potential therapeutic interventions.
Mechanism of Action
Omigapil maleate exerts its effects by binding to glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and preventing its S-nitrosylation. This inhibition blocks the activation of proapoptotic genes and prevents programmed cell death. The compound also interacts with other molecular targets and pathways involved in apoptosis, making it a potent inhibitor of cell death .
Comparison with Similar Compounds
Similar Compounds
Selegiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Uniqueness of Omigapil Maleate
Unlike selegiline and rasagiline, this compound does not inhibit monoamine oxidase enzymes. Instead, it specifically targets GAPDH and prevents its S-nitrosylation, making it unique in its mechanism of action. This specificity allows this compound to inhibit apoptosis without affecting other cellular processes regulated by monoamine oxidase .
Properties
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZQLMBEHYFJA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200189-97-5 | |
Record name | Omigapil maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMIGAPIL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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